

Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2,6-dichloropyrimidine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2,6-dichloropyrimidine** (CAS No: 10132-07-7), a key intermediate in pharmaceutical and agrochemical synthesis.^[1] The following sections present tabulated spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-Amino-2,6-dichloropyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 4-Amino-2,6-dichloropyrimidine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.5-7.0	Broad Singlet	2H	-NH ₂
~6.3	Singlet	1H	H-5

Note: Predicted values based on analysis of similar pyrimidine derivatives. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: ^{13}C NMR Spectral Data of **4-Amino-2,6-dichloropyrimidine**

Chemical Shift (δ) ppm	Assignment
~163	C-4
~158	C-2, C-6
~103	C-5

Note: Predicted values based on the analysis of structurally related compounds like 4,6-dichloropyrimidine and other substituted pyrimidines.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of **4-Amino-2,6-dichloropyrimidine**

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3300	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric) of primary amine
~1640	Strong	N-H bending (scissoring)
~1570	Strong	C=N stretching (pyrimidine ring)
~1450	Strong	C=C stretching (pyrimidine ring)
~1250	Medium	C-N stretching
~800	Strong	C-Cl stretching
~750	Strong	Ring bending

Note: Data is a composite from available spectra and typical values for functional groups.[\[5\]](#)[\[6\]](#)
[\[7\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **4-Amino-2,6-dichloropyrimidine**

m/z	Relative Intensity (%)	Assignment
163	High	$[M]^+$ (with ^{35}Cl , ^{35}Cl)
165	Moderate	$[M+2]^+$ (with ^{35}Cl , ^{37}Cl)
167	Low	$[M+4]^+$ (with ^{37}Cl , ^{37}Cl)
128	Moderate	$[M-\text{Cl}]^+$
101	Moderate	$[M-\text{Cl}, \text{HCN}]^+$
75	High	$[\text{C}_2\text{HCIN}]^+$

Note: Predicted fragmentation pattern based on the presence of two chlorine atoms and an amino group on a pyrimidine ring. The isotopic pattern of the molecular ion is a key identifier for compounds containing two chlorine atoms.^[8]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

- Weigh approximately 10-20 mg of **4-Amino-2,6-dichloropyrimidine**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide- d_6 (DMSO- d_6), in a clean, dry vial. The choice of solvent is crucial as the compound has limited solubility in less polar organic solvents.
- Transfer the solution to a 5 mm NMR tube.

2.1.2. ^1H NMR Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
- Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

2.1.3. ^{13}C NMR Acquisition

- Tune the probe for ^{13}C frequency.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.
- Due to the low natural abundance of ^{13}C , a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (ATR-FTIR) Attenuated Total Reflectance (ATR) is a convenient method for solid samples.^{[9][10][11]}

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of powdered **4-Amino-2,6-dichloropyrimidine** onto the center of the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

- Collect a background spectrum of the empty, clean ATR crystal.

- Collect the sample spectrum. A typical spectral range is 4000-650 cm^{-1} with a resolution of 4 cm^{-1} . Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.[9]
- The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation (GC-MS)

- Prepare a stock solution of **4-Amino-2,6-dichloropyrimidine** in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
- Perform serial dilutions to prepare working solutions in the $\mu\text{g/mL}$ range.

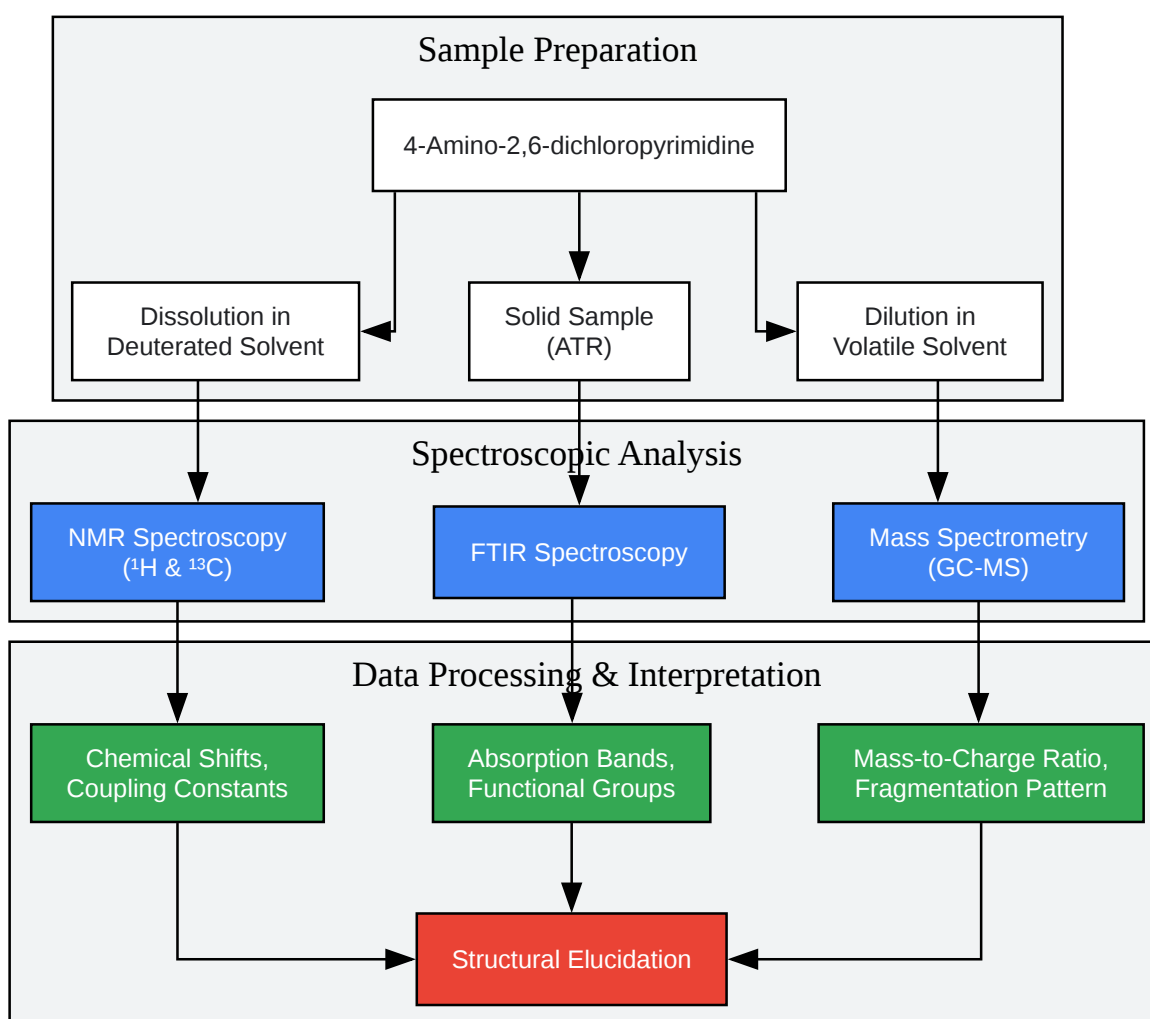
2.3.2. GC-MS Analysis

- Gas Chromatography (GC) Conditions:
 - Injector: Splitless mode, temperature set to $\sim 250\text{ }^{\circ}\text{C}$.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
 - Oven Program: Start at a lower temperature (e.g., $70\text{ }^{\circ}\text{C}$), hold for 1-2 minutes, then ramp at a rate of $10\text{-}20\text{ }^{\circ}\text{C/min}$ to a final temperature of $\sim 280\text{-}300\text{ }^{\circ}\text{C}$ and hold for several minutes.[12][13]
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: A mass range of m/z 40-300 is appropriate to detect the molecular ion and expected fragments.

- Source Temperature: ~230 °C.[13]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Amino-2,6-dichloropyrimidine**.



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Workflow for Spectroscopic Analysis

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